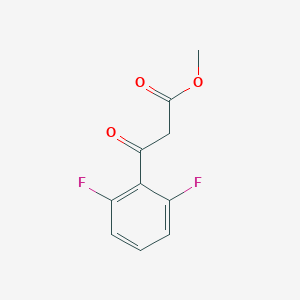

Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate

Übersicht

Beschreibung

Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate is a useful research compound. Its molecular formula is C10H8F2O3 and its molecular weight is 214.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that many organoboron compounds, which this compound could potentially be converted into, are used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, organoboron compounds participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Organoboron compounds can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

The compound could potentially be involved in the formation of new carbon-carbon bonds through suzuki–miyaura coupling .

Action Environment

It is known that the stability of organoboron compounds can be influenced by factors such as air and moisture .

Biologische Aktivität

Methyl 3-(2,6-difluorophenyl)-3-oxopropionate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an ester and features a difluorophenyl group attached to a propanoate moiety. Its chemical structure enhances its stability and potential interactions with biological targets due to the presence of fluorine atoms.

The biological activity of this compound may involve several biochemical pathways:

- Interaction with Enzymes : Compounds similar to this compound have been shown to interact with various enzymes, potentially leading to inhibition or activation of specific pathways.

- Cellular Uptake : The lipophilicity conferred by the difluorophenyl group may facilitate cellular uptake, allowing the compound to exert its effects within target cells.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Properties

Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various human tumor cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induces apoptosis |

| A2780 (Ovarian Cancer) | 12.7 | Cell cycle arrest (G2/M) |

| HeLa (Cervical Cancer) | 18.9 | Inhibits proliferation |

These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer drug.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of similar compounds demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound's lipophilicity may enhance absorption when administered orally.

- Metabolism : Initial studies suggest metabolic pathways involving oxidation and conjugation could play a role in its bioavailability.

- Toxicity : Toxicological assessments are ongoing; however, preliminary data indicate a favorable safety profile at therapeutic doses.

Eigenschaften

IUPAC Name |

methyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFNAGMKPWDGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106816-08-4 | |

| Record name | methyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.